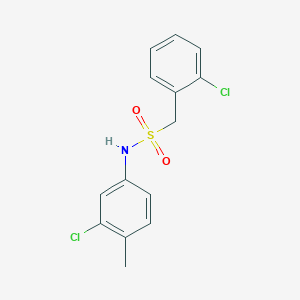
2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline, also known as AMMQ, is a synthetic compound that belongs to the quinoline family. It has been found to exhibit significant biological activity and has been the subject of scientific research in recent years.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline has been found to exhibit significant biological activity and has been the subject of scientific research in recent years. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, 2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline has been studied for its potential as an anti-microbial agent, as it has been found to exhibit activity against several bacterial strains.
Wirkmechanismus
The mechanism of action of 2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. Additionally, it may interfere with the function of certain receptors in the body, leading to its biological activity.
Biochemical and Physiological Effects:
2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline has been found to exhibit significant biological activity in several biochemical and physiological pathways. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit antimicrobial activity by disrupting bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline in lab experiments is its synthetic nature, which allows for precise control over the compound's structure and purity. Additionally, its significant biological activity makes it a useful tool in studying cellular processes. However, one limitation of using 2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline. One potential direction is the development of novel synthetic methods for 2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline and its potential as a therapeutic agent. Further research is also needed to explore the potential of 2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline in other biological pathways, such as its effect on the immune system. Finally, studies are needed to explore the potential of 2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline is a synthetic compound that exhibits significant biological activity and has been the subject of scientific research in recent years. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline as a therapeutic agent and to explore its potential in other biological pathways.
Synthesemethoden
The synthesis of 2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline involves the reaction of 2-aminobenzophenone with 1-bromohexane and methylthiomagnesium bromide. The product obtained is then subjected to a cyclization reaction to form 2-(1-azepanyl)-4-methyl-6-(methylthio)quinoline. This synthesis method has been reported in several research articles and has been found to be efficient.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-4-methyl-6-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-13-11-17(19-9-5-3-4-6-10-19)18-16-8-7-14(20-2)12-15(13)16/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRNQCTVOGQEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)

![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)


![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)

![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)

